(R)-2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride
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Overview
Description
®-2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride is a chiral amino acid derivative that features a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the naphthalene derivative.
Amino Acid Formation: The naphthalene derivative is then subjected to a series of reactions to introduce the amino acid moiety.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: To introduce the amino group.
Crystallization: To purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride is used as a chiral building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme interactions and protein folding due to its chiral nature.
Medicine
In medicinal chemistry, it is explored for its potential as a drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other organic materials.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene ring can engage in π-π interactions, while the amino acid moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-Naproxen: Another naphthalene derivative with anti-inflammatory properties.
Naphthalene-2-carboxylic acid: A simpler naphthalene derivative used in organic synthesis.
Uniqueness
®-2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride is unique due to its chiral nature and the presence of both an amino acid and a naphthalene ring. This combination allows it to interact with a wide range of biological targets and makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
(2R)-2-amino-3-naphthalen-2-ylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2.ClH/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7,12H,8,14H2,(H,15,16);1H/t12-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEYSNIVQNSZGX-UTONKHPSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@H](C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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